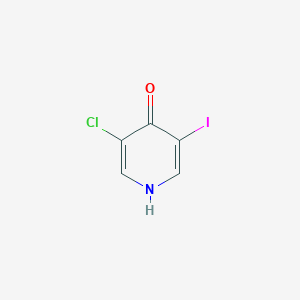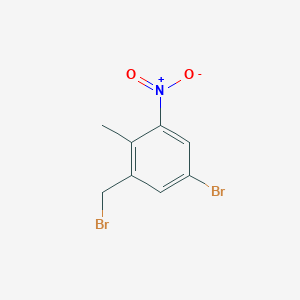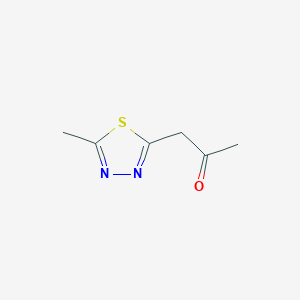
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one (MTDP) is an organic compound that has been used in various scientific fields for numerous different applications. MTDP is a colorless to light yellow crystalline solid with a boiling point of 118-120°C and a melting point of 67-68°C. It has a molecular weight of 134.2 g/mol and a density of 1.2 g/cm3. MTDP is a highly reactive compound and can be used in a variety of chemical reactions.
Mecanismo De Acción
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is believed to act as a catalyst in a variety of chemical reactions. It is thought to act by forming a reactive intermediate, which is then able to react with other molecules to form the desired product. This mechanism of action is known as the Schotten-Baumann reaction.
Biochemical and Physiological Effects
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have anti-inflammatory and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of organic compounds. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is a relatively inexpensive reagent, which makes it an attractive option for laboratory use. However, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is highly reactive and can be hazardous if not handled properly. It is also a volatile compound, and care must be taken to ensure that it is not exposed to high temperatures or open flames.
Direcciones Futuras
In the future, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to develop new pharmaceuticals, such as anti-cancer agents and antiviral agents. It could also be used to study the biochemical processes involved in the development of diseases, such as cancer and Alzheimer’s disease. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. Finally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to study the mechanisms of drug action, such as enzyme kinetics and protein folding.
Métodos De Síntesis
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be synthesized by a number of methods, including the reaction of an aldehyde with an amine in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Schotten-Baumann reaction. Another method of synthesizing 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is the reaction of a nitrile with an aldehyde in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Curtius rearrangement.
Aplicaciones Científicas De Investigación
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals, and the study of biochemical processes. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has also been used in the development of new pharmaceuticals, such as antifungal and anti-inflammatory agents. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used to study biochemical processes such as enzyme kinetics and protein folding.
Propiedades
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWQAIFDACOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
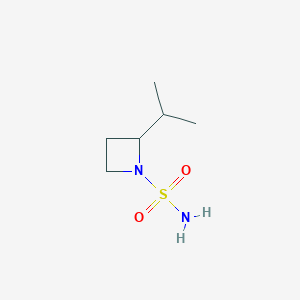


![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)
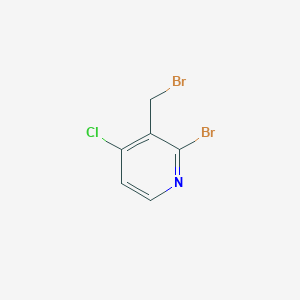

![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)

